molecular formula C13H18BFO3 B2751646 [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid CAS No. 2246613-73-8

[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid

Cat. No.: B2751646
CAS No.: 2246613-73-8
M. Wt: 252.09
InChI Key: BBWDWGDQCXGMJP-UHFFFAOYSA-N
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Description

[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyloxymethyl group and a fluorine atom. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid typically involves the following steps:

    Bromination of 3-(Cyclohexyloxymethyl)-5-fluorobenzene: The starting material, 3-(Cyclohexyloxymethyl)-5-fluorobenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Lithiation and Borylation: The brominated intermediate is then subjected to lithiation using n-butyllithium, followed by borylation with a boronic acid derivative, such as triisopropyl borate, to yield the desired boronic acid compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Biaryl or Vinyl-Aryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic acid group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors. Additionally, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique structural features allow for the development of materials with specific properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclohexyloxymethyl and fluorine substituents, making it less versatile in certain applications.

    3-Fluorophenylboronic Acid: Similar to [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid but lacks the cyclohexyloxymethyl group, which can affect its reactivity and applications.

    Cyclohexyloxymethylphenylboronic Acid: Lacks the fluorine atom, which can influence its biological activity and stability.

Uniqueness

The uniqueness of [3-(Cyclohexyloxymethyl)-5

Properties

IUPAC Name

[3-(cyclohexyloxymethyl)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c15-12-7-10(6-11(8-12)14(16)17)9-18-13-4-2-1-3-5-13/h6-8,13,16-17H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDWGDQCXGMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COC2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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